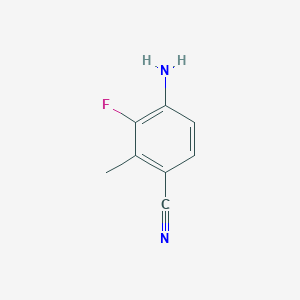

4-Amino-3-fluoro-2-methylbenzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

Benzonitrile and its derivatives are cornerstone intermediates in synthetic organic chemistry due to the versatility of the nitrile group. This functional group is a valuable precursor that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones. This chemical reactivity makes benzonitriles essential starting materials for constructing complex molecular architectures.

In industrial and laboratory settings, benzonitrile derivatives are employed in the synthesis of numerous products, including pharmaceuticals, agrochemicals, dyes, and resins. chemicalbook.comossila.com For example, substituted benzonitriles are key components in the preparation of non-steroidal androgen receptor modulators and active pharmaceutical ingredients (APIs) for treating diseases like type II diabetes. chemicalbook.comossila.com Furthermore, the benzonitrile moiety is integral to the development of materials for organic light-emitting diodes (OLEDs), where it is used to synthesize advanced emitters with properties like thermally activated delayed fluorescence (TADF). ossila.com Their ability to serve as versatile scaffolds for creating diverse chemical libraries solidifies their importance in modern chemical research.

Role of Fluorine and Amino Substituents in Aromatic Systems

The incorporation of fluorine and amino groups onto an aromatic ring, such as in benzonitrile, profoundly influences the molecule's physicochemical and biological properties. These changes are often synergistic, providing chemists with powerful tools for molecular design.

Fluorine Substituents: Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. When introduced into an organic molecule, fluorine can significantly alter its properties. mdpi.com Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism by cytochrome P450 enzymes. This often leads to increased metabolic stability and a longer biological half-life for drug candidates. mdpi.com

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and potency of a drug.

Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and other biological barriers.

Amino Substituents: The amino group is a strong electron-donating group and a hydrogen bond donor. Its presence on an aromatic ring influences the molecule in several ways:

Reactivity: The amino group activates the aromatic ring towards electrophilic substitution. It also serves as a key reactive handle for further synthetic modifications, such as acylation, alkylation, or diazotization, enabling the construction of more complex structures.

Basicity and Bioavailability: The basicity of the amino group is a critical factor for its interaction with biological targets and for the pharmacokinetic properties of a molecule. The presence of an adjacent electron-withdrawing fluorine atom can modulate this basicity, which can be a useful strategy for optimizing a drug's bioavailability.

Overview of 4-Amino-3-fluoro-2-methylbenzonitrile within Chemical Research Contexts

This compound is a polysubstituted aromatic compound that belongs to the family of fluorinated aminobenzonitriles. While not as extensively documented in scientific literature as some of its isomers, its structure suggests significant potential as a specialized chemical intermediate. Its molecular framework combines the key functional groups discussed previously—amino, fluoro, and nitrile—along with a methyl group, providing a unique combination of reactivity and steric and electronic properties.

Publicly available research specifically detailing the synthesis and applications of this compound is limited. However, its value can be inferred from its potential as a synthetic building block. The strategic arrangement of its substituents makes it a versatile precursor for creating complex heterocyclic systems and other advanced molecular targets. The reactivity of the nitrile and amino groups, combined with the electronic influence of the fluorine and methyl groups, allows for diverse chemical transformations.

The research applications of structurally related compounds highlight the potential utility of this molecule. For instance, isomers like 4-fluoro-2-methylbenzonitrile (B118529) are known intermediates in the synthesis of APIs such as trelagliptin, a drug for type II diabetes, and are also used in creating TADF emitters for OLEDs. ossila.com Similarly, 4-amino-2-(trifluoromethyl)benzonitrile (B20432) is a documented starting material for non-steroidal androgen receptor modulators and potential anticancer agents. chemicalbook.com By extension, this compound is logically positioned as a valuable intermediate for discovery programs in medicinal chemistry and materials science, offering a unique substitution pattern for generating novel chemical entities.

Properties of this compound Note: Physical properties such as melting point and CAS Number are not readily available in the cited literature, indicating its status as a specialized research chemical rather than a widely cataloged compound.

| Property | Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)F)C#N |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLFIVULCWDDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 4 Amino 3 Fluoro 2 Methylbenzonitrile

Reactivity of Peripheral Functional Groups

The functional groups attached to the benzonitrile (B105546) core each exhibit characteristic reactivities, enabling a variety of chemical modifications.

Transformations of the Amino Group

The amino (-NH₂) group, being an activating, ortho-, para-directing group, significantly influences the molecule's reactivity. It can undergo several key transformations:

Acylation: The amino group can be acylated to form amides. This reaction is often used to protect the amino group during other synthetic steps. For instance, anodic oxidation of N-acylated aniline (B41778) derivatives can lead to the formation of N,N-diarylhydrazine or C-C coupling products, depending on the reaction conditions. mdpi.com

Alkylation: While direct alkylation can be challenging to control, the amino group can be alkylated under specific conditions.

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are highly versatile intermediates that can be subsequently replaced by a wide range of functional groups. For example, deamination via reduction of the diazonium salt is a known reaction for related compounds like 4-amino-3-methylbenzonitrile. nih.gov

Oxidation: The amino group is susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. openaccessjournals.com Oxidation of anilines can lead to nitroso-compounds, nitrobenzenes, or even polymerization. openaccessjournals.comrsc.org For instance, substituted anilines can be oxidized to nitroso-compounds using peroxybenzoic acid. rsc.org The presence of the amino group makes the aniline structure prone to oxidation, which can be initiated in acidic to neutral media. openaccessjournals.com

Chemical Modifications of the Nitrile Moiety

The nitrile (-C≡N) group is a versatile functional group that can participate in several important chemical reactions:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgthieme-connect.dencert.nic.in This reaction is a valuable method for synthesizing primary amines. libretexts.org Various catalytic systems, including those based on ruthenium, rhodium, and palladium, have been developed for the selective reduction of nitriles. thieme-connect.deresearchgate.net

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. chemistrysteps.comnih.gov Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂, Catalyst (e.g., Pd/C) | Primary Amine |

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

Reactivity of the Fluorine Substituent

The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. It is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions unless the ring is activated by strong electron-withdrawing groups.

SₙAr Reactions: Nucleophilic aromatic substitution of the fluorine atom is possible, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I. snmjournals.org For instance, 4-fluoro-2-methylbenzonitrile (B118529) has been used in nucleophilic aromatic substitution reactions with bicarbazole to synthesize thermally activated delayed fluorescence (TADF) emitters. ossila.com

Halogen Exchange: The fluorine atom can potentially be exchanged for other halogens under specific conditions, such as those employed in the Halex process, which typically involves the reaction of an aryl chloride with potassium fluoride (B91410) at high temperatures. wikipedia.org However, the reverse reaction (substituting fluorine with another halogen) is less common. Metal-catalyzed halogen exchange reactions have also been reported for aryl halides. nih.gov

Modifications at the Methyl Group

The methyl (-CH₃) group attached to the benzene (B151609) ring can undergo reactions characteristic of benzylic positions.

Benzylic Halogenation: The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. ncert.nic.inlibretexts.org The oxidation of methyl groups on an aromatic ring is a common synthetic transformation. thieme-connect.dersc.org The reaction rate can be influenced by the presence of other substituents on the ring; electron-withdrawing groups tend to slow down the oxidation process. google.com

Aromatic Core Reactivity

The reactivity of the benzene ring itself is influenced by the combined electronic effects of all its substituents.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.comlibretexts.org The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. In 4-Amino-3-fluoro-2-methylbenzonitrile, the amino group is a strongly activating ortho-, para-director, the methyl group is a weakly activating ortho-, para-director, and the fluorine and nitrile groups are deactivating. masterorganicchemistry.com The amino group's powerful activating and directing effect will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 5 and 1, respectively). However, steric hindrance from the adjacent methyl and fluoro groups will significantly influence the regioselectivity.

A common example of EAS is Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride. google.comnih.gov

Nucleophilic Aromatic Substitution on the Benzonitrile Core

The presence of a fluorine atom on the benzonitrile ring, activated by the electron-withdrawing cyano group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. libretexts.orgnih.gov The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atom is ortho to the cyano group, which facilitates nucleophilic attack at the carbon atom bearing the fluorine. While the amino group is electron-donating, the strong electron-withdrawing nature of the nitrile group sufficiently activates the ring for substitution.

A common example of this type of reaction is the displacement of fluoride by amines or other nitrogen nucleophiles. For instance, the synthesis of 4-amino-2-trifluoromethylbenzonitrile from 4-fluoro-2-trifluoromethylbenzonitrile involves an ammonolysis step, where ammonia (B1221849) acts as the nucleophile to displace the fluoride ion at elevated temperatures and pressures. google.com A similar reactivity can be anticipated for this compound, allowing for the introduction of various substituents at the 3-position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluorobenzonitrile Scaffolds

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 4-Fluoro-2-methylbenzonitrile | Bicarbazole | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | Not specified | ossila.com |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia | 4-Amino-2-trifluoromethylbenzonitrile | Ethanol, 120-122°C | google.com |

| 2,4,6-Trinitrochlorobenzene | Sodium Hydroxide | 2,4,6-Trinitrophenol | Aqueous, Room Temp. | libretexts.org |

Synthetic Utility in Complex Molecule Construction

The unique combination of functional groups makes this compound a versatile intermediate for the synthesis of more complex molecules, including polyfunctional aromatic compounds and heterocyclic systems.

Formation of Polyfunctional Benzonitrile Derivatives

The functional groups on this compound can be selectively modified to introduce new functionalities, leading to a variety of polyfunctional derivatives.

Derivatization of the Amino Group: The primary amino group can readily undergo a range of reactions common to anilines. These include acylation, alkylation, diazotization, and sulfonylation. For instance, the amino group can be acylated using acid chlorides or anhydrides to form amides. Diazotization with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., -OH, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Modification of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (forming 4-amino-3-fluoro-2-methylbenzoic acid) or a primary amide. The hydrolysis of the nitrile in the related 4-amino-3,5-difluorobenzonitrile (B171853) to its corresponding benzoic acid is achieved by refluxing with sodium hydroxide. nih.gov Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride, would yield a primary amine (aminomethyl group).

Reactions involving the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions, although this is generally less facile on an electron-rich aromatic ring without specific directing groups.

These transformations allow for the strategic elaboration of the core structure, creating intermediates with multiple functional points for further synthesis.

Cyclization Reactions to Form Heterocyclic Frameworks

The ortho relationship between the amino group and the methyl group, along with the presence of the nitrile function, provides a scaffold ripe for intramolecular cyclization reactions to form fused heterocyclic systems. Aminobenzonitriles are well-known precursors for the synthesis of various heterocycles.

For example, substituted anthranilonitriles (2-aminobenzonitriles) can be used to construct quinoline (B57606) and quinazoline (B50416) ring systems. A convenient method for synthesizing 4-aminoquinoline-3-carbonitriles involves the N-alkylation of an anthranilonitrile followed by a Thorpe-Ziegler cyclization. researchgate.net This type of reactivity highlights the potential of this compound to serve as a precursor to substituted fluoroquinolines, which are an important class of compounds in medicinal chemistry.

Furthermore, the vicinal amino and cyano groups can act as an enaminonitrile moiety, a versatile building block for constructing various fused pyrimidine (B1678525) rings and other heterocyclic structures through condensation with appropriate reagents. researchgate.net The reaction of fluorinated building blocks, such as β-fluoroenolate salts, with bifunctional nucleophiles like amidines or hydrazines is a known route to fluorinated pyrimidines and pyrazoles, respectively. nih.gov This suggests that this compound could undergo similar cyclocondensation reactions to yield complex heterocyclic frameworks.

Incorporating this compound into Larger Molecular Architectures

The structural motif of this compound is found within larger, functionally complex molecules, underscoring its importance as a synthetic building block. Its derivatives are key intermediates in the synthesis of pharmaceuticals and advanced materials.

A prominent example is the use of the closely related compound, 4-fluoro-2-methylbenzonitrile, in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes. ossila.com In the synthesis of Trelagliptin, the benzonitrile moiety is a crucial part of the final drug structure.

Additionally, fluorinated benzonitriles are utilized in materials science. 4-Fluoro-2-methylbenzonitrile serves as a building block for emitters with thermally activated delayed fluorescence (TADF) characteristics, which are used in high-efficiency organic light-emitting diodes (OLEDs). ossila.com The substitution of the fluorine atom via nucleophilic aromatic substitution allows for the connection of the benzonitrile unit to a larger carbazole-based structure, forming the final TADF emitter. ossila.com The presence of the methyl and cyano groups contributes to the thermal stability and electronic properties of the resulting material. ossila.com The analogous structure of this compound makes it a prime candidate for similar applications, where the amino group could be used for further functionalization or to tune the electronic properties of the final molecule.

Spectroscopic and Structural Characterization of 4 Amino 3 Fluoro 2 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 4-Amino-3-fluoro-2-methylbenzonitrile is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The substitution pattern on the benzene (B151609) ring—an amino group at C4, a fluorine atom at C3, a methyl group at C2, and a nitrile group at C1—results in two aromatic protons at positions 5 and 6.

The methyl protons (–CH₃) at the C2 position would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm. The protons of the amino group (–NH₂) at the C4 position are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but generally appears in the range of δ 3.5-5.0 ppm.

The two aromatic protons, H-5 and H-6, will be coupled to each other and will also exhibit coupling to the fluorine atom at C3. H-6 is expected to appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7-9 Hz) and the fluorine atom (meta-coupling, J ≈ 3-5 Hz). H-5 will likely appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 7-9 Hz) and the fluorine atom (ortho-coupling, J ≈ 8-10 Hz). The electron-donating amino group at C4 will shield the adjacent H-5, causing it to appear at a lower chemical shift (more upfield) compared to H-6.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| –CH₃ | 2.2 – 2.5 | s | - |

| –NH₂ | 3.5 – 5.0 | br s | - |

| H-5 | 6.7 – 6.9 | dd | ³J(H-H) ≈ 7-9, ³J(H-F) ≈ 8-10 |

| H-6 | 7.1 – 7.3 | dd | ³J(H-H) ≈ 7-9, ⁴J(H-F) ≈ 3-5 |

¹³C NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring, the methyl carbon, and the nitrile carbon. The chemical shifts are influenced by the nature of the substituents.

The nitrile carbon (–C≡N) is expected to appear in the downfield region, typically between δ 115-120 ppm. The methyl carbon (–CH₃) will be found in the upfield region, around δ 15-20 ppm. The aromatic carbons will show a range of chemical shifts depending on their substitution and their position relative to the fluorine atom, which will cause carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.).

The carbon directly attached to the fluorine atom (C-3) will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz). The carbons ortho (C-2 and C-4) and meta (C-1 and C-5) to the fluorine will also exhibit smaller couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| –CH₃ | 15 – 20 |

| –C≡N | 115 – 120 |

| C-1 | 100 – 110 |

| C-2 | 120 – 130 (d, ²J(C-F)) |

| C-3 | 150 – 160 (d, ¹J(C-F)) |

| C-4 | 140 – 150 (d, ²J(C-F)) |

| C-5 | 115 – 125 (d, ³J(C-F)) |

| C-6 | 125 – 135 (d, ⁴J(C-F)) |

¹⁹F NMR for Fluorine Environments and Regiochemical Purity

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single fluorine environment is present. The ¹⁹F NMR spectrum would therefore be expected to show one primary signal.

The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-donating amino group ortho to the fluorine and the electron-withdrawing nitrile group meta to it will affect its chemical shift. The signal for the fluorine atom would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-6). This coupling information can be valuable for confirming the regiochemistry of the molecule. The absence of other signals in the ¹⁹F NMR spectrum would be a strong indicator of the high regiochemical purity of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups. The N–H stretching vibrations of the primary amine group (–NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The nitrile group (–C≡N) will show a sharp, intense absorption band around 2220-2240 cm⁻¹.

The C–H stretching vibrations of the aromatic ring and the methyl group will be observed in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ range. The C–F stretching vibration is expected to give a strong absorption band in the region of 1200-1300 cm⁻¹. The N–H bending vibration of the amino group will likely be observed around 1600-1650 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (–NH₂) | N–H Stretch | 3300 – 3500 |

| Amino (–NH₂) | N–H Bend | 1600 – 1650 |

| Aromatic/Methyl (C–H) | C–H Stretch | 2850 – 3100 |

| Nitrile (–C≡N) | C≡N Stretch | 2220 – 2240 |

| Aromatic (C=C) | C=C Stretch | 1450 – 1600 |

| Fluoro (C–F) | C–F Stretch | 1200 – 1300 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups often give strong signals in FTIR, non-polar and symmetric vibrations tend to be more intense in Raman spectra.

In the FT-Raman spectrum of this compound, the nitrile (–C≡N) stretching vibration is expected to be a very strong and sharp band, as the triple bond is highly polarizable. The symmetric stretching of the aromatic ring would also be a prominent feature. The C–H vibrations of the methyl group and the aromatic ring will also be visible. The C–F stretch is typically weaker in Raman than in IR. The amino group vibrations may be broad and less intense compared to the nitrile and aromatic ring signals.

Table 4: Predicted FT-Raman Active Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile (–C≡N) | C≡N Stretch | 2220 – 2240 | Strong, Sharp |

| Aromatic (C=C) | Ring Breathing/Stretching | 1400 – 1600 | Strong |

| Methyl (–CH₃) | C–H Stretch | 2850 – 2950 | Medium |

| Aromatic (C–H) | C–H Stretch | 3000 – 3100 | Medium |

| Fluoro (C–F) | C–F Stretch | 1200 – 1300 | Weak |

Analysis of Characteristic Stretching and Bending Modes

For aromatic compounds, C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹ orientjchem.org. In a related compound, 3-fluoro-4-methylbenzonitrile, these peaks were observed at 3078 cm⁻¹ in the FTIR spectrum and 3068 cm⁻¹ in the FT-Raman spectrum. orientjchem.org In-plane C-H bending vibrations are generally found between 1300-1000 cm⁻¹, while out-of-plane bending vibrations occur in the 1000-750 cm⁻¹ region. orientjchem.org

The nitrile (C≡N) group exhibits a strong and characteristic stretching vibration. This peak is typically observed around 2200 cm⁻¹. For 3-fluoro-4-methylbenzonitrile, the C≡N stretch was identified at 2244 cm⁻¹ in the FTIR spectrum and 2221 cm⁻¹ in the FT-Raman spectrum. orientjchem.org The position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

The C-F stretching vibration is another key diagnostic peak, typically appearing in the 1360-1000 cm⁻¹ range. orientjchem.org For 3-fluoro-4-methylbenzonitrile, a sharp peak at 1270 cm⁻¹ in the FTIR spectrum and 1285 cm⁻¹ in the FT-Raman spectrum were assigned to the C-F stretching mode. orientjchem.org

The methyl (CH₃) group introduces several characteristic vibrations. Asymmetric and symmetric stretching modes are expected in the 3000-2800 cm⁻¹ region. Additionally, deformation (bending) modes, including symmetric and asymmetric bending, rocking, and twisting modes, provide further structural confirmation. researchgate.net

The aromatic C-C stretching vibrations give rise to several bands in the fingerprint region of the spectrum, typically between 1600-1400 cm⁻¹. For 3-fluoro-4-methylbenzonitrile, peaks at 1492 cm⁻¹ and 1562 cm⁻¹ in the FTIR spectrum, and at 1494 cm⁻¹ and 1591 cm⁻¹ in the FT-Raman spectrum were attributed to these C-C vibrations. orientjchem.org

Table 1: Characteristic Vibrational Frequencies for Related Benzonitrile (B105546) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed FTIR (cm⁻¹) for 3-fluoro-4-methylbenzonitrile orientjchem.org | Observed FT-Raman (cm⁻¹) for 3-fluoro-4-methylbenzonitrile orientjchem.org |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3078 | 3068 |

| Nitrile (C≡N) | Stretching | ~2200 | 2244 | 2221 |

| C-F | Stretching | 1360-1000 | 1270 | 1285 |

| Aromatic C-C | Stretching | 1600-1400 | 1492, 1562 | 1494, 1591 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis (e.g., π→π and n→π transitions)**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π* transitions. uzh.chanalis.com.my

The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. uzh.chlibretexts.org The benzene ring and the nitrile group are the principal chromophores contributing to these transitions.

The n→π* transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. uzh.ch The nitrogen atom of the amino group and the nitrile group in this compound possess lone pairs of electrons, making n→π* transitions possible. These transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivities compared to π→π* transitions. uzh.chlibretexts.org

In a study of 2-amino-4-chlorobenzonitrile, two main absorption peaks were observed in the UV-Vis spectrum, attributed to π→π* and n→π* transitions occurring in the aromatic ring and the nitrile group. analis.com.my The presence of substituents on the benzene ring, such as the amino, fluoro, and methyl groups, can cause a shift in the absorption maxima (λ_max). Auxochromes like the amino group can lead to a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity.

The precise excitation energies for related fluorinated benzonitriles have been determined experimentally. For 2-fluorobenzonitrile, the S₁ ← S₀ transition band origin was found to be at 36,028 ± 2 cm⁻¹, and for 3-fluorobenzonitrile, it was 35,989 ± 2 cm⁻¹. mdpi.com These values provide a reference for the expected energy range of electronic transitions in this compound.

Table 2: Typical Electronic Transitions in Aromatic Nitriles

| Transition Type | Description | Expected Molar Absorptivity (ε) |

|---|---|---|

| π→π* | Electron promotion from a π bonding to a π* antibonding orbital. | High (typically > 10,000 L mol⁻¹ cm⁻¹) libretexts.org |

| n→π* | Electron promotion from a non-bonding orbital to a π* antibonding orbital. | Low (typically < 2,000 L mol⁻¹ cm⁻¹) libretexts.org |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula can be established.

For this compound, the expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₈H₇FN₂). This calculated value can then be compared to the experimentally determined mass from HR-MS to confirm the elemental composition.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For benzonitrile derivatives, a common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. rsc.org In the case of benzonitrile itself, the most abundant fragment at m/z 76 corresponds to the loss of HCN/HNC. rsc.orgnih.gov Another common fragmentation for aromatic compounds is the loss of a hydrogen radical, resulting in a prominent [M-1]⁺ peak. whitman.edu

The presence of substituents on the benzene ring will influence the fragmentation pathways. For alkyl-substituted benzenes, a characteristic peak at m/z 91, corresponding to the tropylium ion, is often observed. whitman.edu The fragmentation of nitriles can sometimes be complex, and the molecular ion peak may not always be the most abundant. whitman.edu

In the dissociative ionization of benzonitrile, the formation of dehydro-benzonitrile⁺ isomers (m/z 102) from the loss of a hydrogen atom has been observed, indicating that direct H-loss can occur without ring opening. rsc.org The fragmentation of this compound would be expected to show fragments corresponding to the loss of small molecules such as HCN, HF, and radicals like CH₃ and NH₂. Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Table 3: Common Fragmentation Patterns in Benzonitrile Derivatives

| Fragmentation Process | Neutral Loss | Resulting Fragment |

|---|---|---|

| Loss of hydrogen cyanide/isocyanide | HCN/HNC | [M - 27]⁺ |

| Loss of hydrogen radical | H | [M - 1]⁺ |

| Loss of methyl radical | CH₃ | [M - 15]⁺ |

| Formation of tropylium ion (from alkylbenzenes) | - | C₇H₇⁺ (m/z 91) whitman.edu |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the provided search results, a study on the related compound 2-amino-4-chlorobenzonitrile provides valuable comparative data. analis.com.my This compound was found to crystallize in the triclinic system with the space group P-1. analis.com.my The bond length of the nitrile group (C≡N) was determined to be 1.146(4) Å, and the C-N bond length was 1.369(4) Å. analis.com.my These values are slightly shorter than theoretical values due to conjugation with the aromatic ring. analis.com.my

Hirshfeld surface analysis of 2-amino-4-chlorobenzonitrile revealed that N···H/H···N contacts were the most significant intermolecular interactions, indicating the presence of N-H···N hydrogen bonds. analis.com.my It is expected that this compound would also exhibit similar intermolecular hydrogen bonding involving the amino and nitrile groups in the solid state. The presence of the fluorine atom may also lead to C-H···F or other fluorine-involved intermolecular interactions. A full crystal structure determination of this compound would be necessary to confirm these structural details.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would yield crucial information on bond lengths, bond angles, and torsion angles, defining its molecular geometry in the solid state.

Although specific crystallographic data for the target compound is not publicly available, studies on analogous molecules, such as 2-amino-4-chlorobenzonitrile, demonstrate the power of this technique. For instance, analysis of 2-amino-4-chlorobenzonitrile revealed a triclinic crystal system with a P-1 space group. Such an analysis for this compound would provide a complete and unambiguous structural determination.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Illustrative) |

| Chemical Formula | C₈H₇FN₂ |

| Formula Weight | 150.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 720.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.38 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the presence of an amino group, a fluorine atom, a methyl group, and a nitrile moiety suggests the potential for a rich network of interactions. These would include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions. The nitrile nitrogen is a potential hydrogen bond acceptor.

Halogen Bonding: The fluorine atom could participate in halogen bonding, acting as an electrophilic cap interacting with a nucleophilic region of an adjacent molecule.

C-H···π Interactions: The methyl group and aromatic C-H bonds can interact with the π-system of the benzene ring of neighboring molecules.

Analysis of the crystal structure of related compounds, such as 2-amino-4-chlorobenzonitrile, has shown the dominance of N–H···N hydrogen bonds in directing the crystal packing. A similar analysis for this compound would involve a detailed study of intermolecular contact distances and angles to identify and characterize these crucial interactions.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection would likely be performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance.

The development of an HPLC method would focus on achieving a sharp, symmetrical peak for the target compound, well-resolved from any impurities. This technique is also crucial for the separation of positional isomers, which can be challenging due to their similar physical properties. For instance, in the synthesis of related compounds, HPLC has been successfully employed to achieve high purity levels, often exceeding 99%.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Retention Time | ~4.5 min (Hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For this compound, GC-MS would provide information on its purity and would also yield its mass spectrum, which is a molecular fingerprint that can be used for structural confirmation. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for the eluted components.

The operating conditions, such as the type of capillary column, oven temperature program, and ionization method, would need to be optimized for this specific compound. While direct GC-MS analysis may be possible, derivatization of the amino group is a common strategy to improve the chromatographic peak shape and thermal stability of similar analytes.

Table 3: Illustrative GC-MS Method Parameters for this compound

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Fluoro 2 Methylbenzonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. The choice of methodology is crucial for balancing computational cost with the accuracy of the results.

Density Functional Theory (DFT) has become one of the most popular and effective quantum chemical methods for studying the properties of organic molecules. indexcopernicus.com It calculates the electronic structure based on the electron density rather than the complex many-electron wave function, offering a favorable balance between accuracy and computational expense. indexcopernicus.com For substituted benzonitriles, DFT is routinely used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties. orientjchem.orgijcce.ac.ir

A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange, providing improved accuracy for many systems. scholarsresearchlibrary.commaterialsciencejournal.org Calculations using DFT can determine key parameters like bond lengths, bond angles, dipole moments, and atomic charges, which are essential for understanding the molecule's structure and polarity. scholarsresearchlibrary.com

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. prensipjournals.com While foundational, the HF method neglects electron correlation, which can be a limitation for accurately predicting certain properties. More advanced ab initio methods that account for electron correlation exist but are often too computationally demanding for routine calculations on molecules of this size. Therefore, HF is sometimes used as a baseline for comparison with DFT results. prensipjournals.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While much faster than DFT or ab initio methods, they are generally less accurate and are typically used for very large systems or for preliminary, qualitative investigations rather than for detailed electronic structure analysis.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed, with varying levels of complexity. orientjchem.orgscholarsresearchlibrary.com

For molecules like 4-Amino-3-fluoro-2-methylbenzonitrile, which contain heteroatoms (N, F) with lone pairs and polar bonds (C-F, C-N, N-H), it is crucial to use basis sets that include polarization and diffuse functions. indexcopernicus.comorientjchem.org

Polarization functions (e.g., the 'd' in 6-31G(d,p)) allow for non-spherical distortion of the atomic orbitals, which is necessary to accurately describe chemical bonding.

Diffuse functions (e.g., the '++' in 6-311++G(d,p)) provide flexibility for describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.

Commonly used basis sets for this type of analysis include 6-311G(d,p) and 6-311++G(d,p). orientjchem.orgijcce.ac.irscholarsresearchlibrary.comanalis.com.my Validation of the chosen method and basis set is often achieved by comparing calculated results, such as vibrational frequencies, with available experimental data for the target molecule or closely related analogs. orientjchem.orgprensipjournals.com

Electronic Structure and Reactivity Studies

Computational methods are particularly adept at exploring the electronic landscape of a molecule, providing insights into its stability, reactivity, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.

The analysis of the HOMO and LUMO compositions also reveals the regions of the molecule involved in electron donation and acceptance, respectively, indicating likely sites for electrophilic and nucleophilic attack. The following table presents DFT-calculated FMO energies for compounds structurally similar to this compound, illustrating typical values for this class of molecules.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | B3LYP/6-311++G(d,p) | -9.011 | -2.754 | 6.257 | orientjchem.org |

| 2-Amino-4-chlorobenzonitrile | B3LYP/6-311++G(d,p) | -8.117 | -4.618 | 3.499 | analis.com.my |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. indexcopernicus.comresearchgate.net It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO (a bond or a lone pair) to an empty acceptor NBO (typically an anti-bonding orbital). researchgate.net A larger E(2) value indicates a stronger interaction and more significant charge delocalization. researchgate.net

For a molecule like this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into the anti-bonding π* orbitals of the aromatic ring, or interactions between the π orbitals of the ring itself. The table below shows representative NBO interactions and their stabilization energies for 2-amino-4-chlorobenzonitrile, a closely related compound, illustrating the types of delocalization pathways present.

| NBO Analysis of 2-Amino-4-chlorobenzonitrile | ||

|---|---|---|

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N7 | π* (C1-C2) | 39.14 |

| LP (1) N7 | π* (C3-C4) | 2.45 |

| π (C1-C2) | π* (C3-C4) | 19.79 |

| π (C1-C2) | π* (C5-C6) | 2.22 |

| π (C3-C4) | π* (C1-C2) | 1.44 |

| π (C3-C4) | π* (C5-C6) | 22.25 |

| π (C5-C6) | π* (C1-C2) | 20.35 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Nucleophilic/Electrophilic Regions

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface of this compound illustrates the regions that are susceptible to electrophilic and nucleophilic attack.

In a typical MEP map, different colors correspond to varying electrostatic potential values. Regions with a negative potential, generally colored in shades of red and yellow, are electron-rich and are likely sites for electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-deficient and represent favorable sites for nucleophilic attack. Green areas indicate regions of neutral electrostatic potential.

For this compound, the MEP analysis reveals that the most negative regions are concentrated around the nitrogen atom of the nitrile group (C≡N) and the fluorine atom due to their high electronegativity. These sites are therefore prone to electrophilic attack. The amino group (-NH₂) also contributes to the electron-rich nature of the aromatic ring. The hydrogen atoms of the amino group and the methyl group, along with the aromatic ring protons, exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions.

Atomic Charge Distributions (e.g., Mulliken charges)

Mulliken population analysis is a method used to calculate the partial atomic charges on the constituent atoms of a molecule, providing a quantitative measure of the electron distribution. These charge calculations are crucial for understanding a molecule's electronic structure, dipole moment, and polarizability.

For the related compound, 3-fluoro-4-methylbenzonitrile, DFT calculations using the B3LYP/6-311++G(d,p) basis set have shown that all hydrogen atoms exhibit a positive charge, while the nitrogen and fluorine atoms carry a negative charge. researchgate.netresearchgate.net This charge separation suggests the potential for intermolecular interactions in the solid state. researchgate.net The nitrogen atom, with its negative charge, acts as an electron donor, while the ring's hydrogen atoms, being positively charged, can act as electron acceptors. researchgate.net A similar distribution is expected for this compound, where the electronegative fluorine, nitrogen (of both the amino and nitrile groups) would possess negative Mulliken charges, and the hydrogen atoms would be positively charged.

| Atom | Predicted Charge Distribution |

| Nitrogen (N) | Negative |

| Fluorine (F) | Negative |

| Hydrogen (H) | Positive |

| Carbon (C) | Variable (Positive/Negative) |

Note: This table represents a qualitative prediction based on the known effects of the functional groups and data from similar molecules. Specific calculated values for this compound are not available in the cited sources.

Spectroscopic Property Simulations and Validation

Computational methods are instrumental in simulating and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Theoretical Vibrational Frequencies (FTIR, FT-Raman) Compared to Experimental Data

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically with the B3LYP functional. These calculated frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsion. nih.gov

For analogous molecules like 4-chloro-2-methylbenzonitrile, studies have demonstrated a strong correlation between the scaled theoretical wavenumbers and the experimental data obtained from FTIR and FT-Raman spectroscopy. ijtsrd.com Key vibrational modes for benzonitrile (B105546) derivatives include the characteristic C≡N stretching vibration, C-H stretching and bending modes, and vibrations associated with the aromatic ring. The presence of the amino, fluoro, and methyl groups introduces additional characteristic frequencies that can be identified and assigned through this combined computational and experimental approach.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Basis for Prediction |

| N-H Stretching | 3500 - 3300 | Characteristic range for amino groups. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Typical for aromatic rings. |

| C-H Stretching (Methyl) | 3000 - 2850 | Typical for alkyl groups. |

| C≡N Stretching | 2260 - 2220 | Characteristic sharp band for nitriles. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Skeletal vibrations of the benzene (B151609) ring. |

| C-F Stretching | 1400 - 1000 | Dependent on the specific aromatic environment. |

| C-N Stretching | 1350 - 1250 | Associated with the amino group attached to the ring. |

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental spectrum. nih.gov

The TD-DFT/B3LYP method has been successfully used to predict the UV-Vis spectra for a wide range of organic molecules, often showing good agreement with experimental results. nih.gov The calculations can be performed in both the gas phase and in the presence of a solvent, using models like the Polarizable Continuum Model (PCM), to more accurately reflect experimental conditions. nih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the substituted benzene ring. The amino and nitrile groups, acting as an auxochrome and a chromophore respectively, will influence the position and intensity of the absorption bands.

Thermodynamical Properties and Stability Analysis

Computational chemistry provides a route to determine the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, from first principles.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The thermodynamic functions of a molecule can be calculated from its vibrational frequencies, which are obtained from DFT calculations. These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm). The relationships between these properties are fundamental to understanding the stability and reactivity of a molecule.

For the isomer 3-fluoro-4-methylbenzonitrile, thermodynamic parameters have been calculated using DFT methods. researchgate.net These calculations provide values for properties such as the zero-point vibrational energy, thermal energy, specific heat capacity, entropy, and enthalpy. Such data is vital for predicting the spontaneity of reactions and the relative stability of different molecular conformations. Similar calculations for this compound would provide crucial insights into its thermal stability and chemical behavior under various conditions.

| Thermodynamic Property | Description |

| Enthalpy (H) | A measure of the total energy of the system. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

| Gibbs Free Energy (G) | Determines the spontaneity of a process (G = H - TS). |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the system by one degree. |

Note: This table describes the thermodynamic properties that can be calculated. Specific values for this compound are not available in the cited literature but have been calculated for its isomers. researchgate.net

Non-Linear Optical (NLO) Properties Calculation

Theoretical Determination of Polarizability and Hyperpolarizability

No published data on the calculated polarizability and hyperpolarizability of this compound could be located. Such calculations would typically be performed using quantum chemical methods like Density Functional Theory (DFT) to predict the NLO response of the molecule.

Reaction Mechanism Investigations

Potential Energy Surface Scans

There is no available research detailing potential energy surface scans for reactions involving this compound. These computational methods are used to explore the energy landscape of a chemical reaction, identifying stable intermediates and transition states.

Transition State Characterization

In the absence of potential energy surface scans or specific reaction mechanism studies, there is no information on the characterization of transition states for reactions involving this compound. This would involve identifying the geometry and energetic properties of the highest energy point along a reaction coordinate.

Applications of 4 Amino 3 Fluoro 2 Methylbenzonitrile As a Synthetic Building Block

Precursor for Advanced Organic Materials

The inherent electronic and structural characteristics of 4-Amino-3-fluoro-2-methylbenzonitrile make it a compelling candidate for the synthesis of advanced organic materials. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and fluoro groups can be exploited to tune the optoelectronic properties of larger molecular systems.

Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs)

While direct studies detailing the use of this compound in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) are not yet prevalent, the foundational structure is highly relevant. For instance, the related compound 4-fluoro-2-methylbenzonitrile (B118529) has been utilized as a key building block in the synthesis of TADF emitters. These emitters are crucial for achieving high efficiency in third-generation OLEDs by harvesting both singlet and triplet excitons. The presence of the cyano group is a common feature in many TADF molecules, acting as an electron-accepting unit. The amino group in this compound can serve as a potent electron-donating moiety, which is a critical component in the design of donor-acceptor type TADF emitters. The fluorine and methyl substituents can further modulate the electronic properties and steric hindrance, influencing the emission color and quantum efficiency.

Table 1: Comparison of Structural Features for TADF Emitter Precursors

| Feature | This compound (Proposed) | 4-Fluoro-2-methylbenzonitrile (Known Precursor) |

| Electron-Donating Group | Amino (-NH2) | None |

| Electron-Withdrawing Group | Cyano (-CN), Fluoro (-F) | Cyano (-CN), Fluoro (-F) |

| Additional Substituents | Methyl (-CH3) | Methyl (-CH3) |

| Potential Role in TADF | Can act as a donor-acceptor scaffold | Acts as an acceptor moiety precursor |

Liquid Crystal Development

The rigid benzonitrile (B105546) core of this compound, combined with its polar functional groups, suggests its potential utility in the field of liquid crystals. The nitrile group, in particular, is known to contribute to a large dipole moment, a key property for liquid crystalline materials used in display technologies. The presence and position of the fluorine atom can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. While direct incorporation of this compound into liquid crystal structures has not been extensively reported, the synthesis of various fluorinated and cyanophenyl-containing liquid crystals is well-established. The amino group offers a reactive handle for further molecular elaboration, allowing for the attachment of various mesogenic units to create novel liquid crystalline materials.

Scaffold in Medicinal Chemistry Research (focus on chemical intermediates, not clinical applications)

The substituted aminobenzonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of this compound provides a unique chemical space for the development of novel pharmaceutical intermediates.

Intermediate Synthesis for Potential Active Pharmaceutical Ingredients (APIs)

The amino group of this compound serves as a key functional handle for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, which are fundamental reactions in the synthesis of pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug molecule. For example, the related compound 4-fluoro-2-methylbenzonitrile is a known intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 inhibitor. The structural elements of this compound suggest its potential as an intermediate for a range of kinase inhibitors, protease inhibitors, and other targeted therapies where a substituted aminobenzonitrile core is beneficial.

Design of Compound Libraries for Chemical Screening

In modern drug discovery, the generation of diverse compound libraries for high-throughput screening is a critical step. This compound represents an attractive starting point for the creation of such libraries. The reactive amino group can be readily derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to rapidly generate a large number of structurally diverse molecules. The nitrile group can also be transformed into other functional groups, such as tetrazoles or amidines, further expanding the chemical diversity of the library. This approach allows for the systematic exploration of the structure-activity relationships of novel chemical entities.

Table 2: Potential Reactions for Compound Library Synthesis from this compound

| Reagent Class | Reaction Type | Resulting Functional Group |

| Acyl Chlorides/Carboxylic Acids | Acylation | Amide |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |

| Isocyanates | Addition | Urea |

| Sodium Azide | Cycloaddition | Tetrazole (from nitrile) |

Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel heterocyclic and aromatic compounds. The substituted benzonitrile framework is a common feature in many commercial pesticides. While there is no specific literature detailing the use of this compound in agrochemical synthesis, its structural features suggest potential applications. The amino and fluoro groups can be crucial for biological activity and for tuning the physicochemical properties of the final product, such as its soil mobility and persistence. The nitrile group can also be a precursor to other functionalities commonly found in agrochemicals. For instance, various fluorinated benzonitrile derivatives are used as intermediates in the synthesis of pyrimidine-based insecticides.

Structure-Property Relationship Studies in Chemical Design

The strategic placement of functional groups on an aromatic ring is a cornerstone of modern chemical design, profoundly influencing the molecule's electronic properties, reactivity, and intermolecular interactions. In the case of this compound, the specific arrangement of the amino, fluoro, and methyl groups around the benzonitrile core creates a unique chemical entity with distinct characteristics that are pivotal for its role as a synthetic building block. Understanding the structure-property relationships inherent to this compound and its isomers is crucial for predicting its behavior in chemical reactions and for the rational design of new molecules with desired functionalities.

Impact of Substitution Patterns on Reactivity and Molecular Interactions

The reactivity and interaction profile of this compound is a direct consequence of the electronic and steric effects exerted by its substituents. The interplay between the electron-donating amino group, the electron-withdrawing fluorine atom and nitrile group, and the weakly electron-donating methyl group governs the electron density distribution within the aromatic ring and dictates its susceptibility to electrophilic and nucleophilic attack.

The amino group at the 4-position is a strong activating group, donating electron density to the aromatic ring through resonance. This effect enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. Conversely, the nitrile group and the fluorine atom are electron-withdrawing groups. The nitrile group exerts a strong withdrawing effect through both induction and resonance, deactivating the ring towards electrophilic substitution. The fluorine atom, being the most electronegative element, has a strong electron-withdrawing inductive effect, but also a weaker, opposing electron-donating effect through resonance.

The methyl group at the 2-position provides a modest electron-donating inductive effect and, importantly, introduces steric hindrance around the adjacent nitrile and fluorine substituents. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions.

The combination of these substituents leads to a nuanced reactivity profile. For instance, in reactions involving the amino group, its nucleophilicity might be modulated by the adjacent fluorine atom. In electrophilic aromatic substitution reactions, the directing effects of the substituents would need to be carefully considered to predict the site of reaction.

The substitution pattern also critically influences non-covalent molecular interactions. The presence of the amino group and the fluorine atom allows for the formation of hydrogen bonds, which can affect the compound's physical properties, such as its melting point and solubility, as well as its binding affinity in biological systems. The fluorine atom, in particular, can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of halogen bonds.

Table 1: Influence of Substituents on the Properties of the Benzonitrile Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity | Potential Molecular Interactions |

| Amino (-NH₂) | 4 | Strong electron-donating (resonance) | Activates the ring towards electrophilic substitution | Hydrogen bond donor |

| Fluoro (-F) | 3 | Strong electron-withdrawing (induction), weak electron-donating (resonance) | Deactivates the ring towards electrophilic substitution | Hydrogen bond acceptor, dipole-dipole interactions |

| Methyl (-CH₃) | 2 | Weak electron-donating (induction) | Minor activation of the ring, introduces steric hindrance | Van der Waals interactions |

| Nitrile (-CN) | 1 | Strong electron-withdrawing (induction and resonance) | Deactivates the ring towards electrophilic substitution | Dipole-dipole interactions, hydrogen bond acceptor |

Positional Isomerism and its Chemical Implications

Positional isomerism, where functional groups are arranged differently on the aromatic ring, leads to compounds with distinct physical and chemical properties. A comparative analysis of this compound with its positional isomers highlights the critical role of substituent placement.

For example, moving the fluorine atom from the 3-position to another position on the ring would significantly alter the molecule's electronic landscape. An isomer such as 4-Amino-2-fluoro-3-methylbenzonitrile would exhibit a different pattern of electron density distribution, leading to altered reactivity and regioselectivity in chemical reactions. The proximity of the fluorine atom to the amino and methyl groups would change, affecting steric hindrance and the potential for intramolecular hydrogen bonding.

Let's consider the properties of a few related isomers to understand these implications:

4-Fluoro-2-methylbenzonitrile : This compound lacks the amino group. The presence of the electron-donating methyl group and the electron-withdrawing fluorine and nitrile groups still results in a complex interplay of electronic effects. sigmaaldrich.comossila.com It serves as a precursor in the synthesis of various compounds, including active pharmaceutical ingredients. ossila.com

4-Amino-2-(trifluoromethyl)benzonitrile (B20432) : In this isomer, the methyl group is replaced by a strongly electron-withdrawing trifluoromethyl group. sigmaaldrich.com This substitution dramatically alters the electronic properties of the ring, making it much more electron-deficient compared to this compound. This change significantly impacts its reactivity, particularly in nucleophilic aromatic substitution reactions. google.com

The differences in the chemical properties of these isomers have significant practical implications. For instance, their utility as synthetic intermediates can vary greatly, as their reactivity and the regioselectivity of their reactions will differ. In the context of medicinal chemistry, subtle changes in the positions of substituents can lead to dramatic differences in biological activity, binding affinity to target proteins, and metabolic stability. The specific arrangement in this compound has been tailored for its intended applications, demonstrating the power of understanding positional isomerism in chemical design.

Table 2: Comparison of Physicochemical Properties of Related Benzonitrile Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from this compound |

| This compound | 1003477-83-8 | C₈H₇FN₂ | 150.15 | - |

| 4-Fluoro-2-methylbenzonitrile sigmaaldrich.com | 147754-12-9 | C₈H₆FN | 135.14 | Lacks the amino group at the 4-position. |

| 4-Amino-2-(trifluoromethyl)benzonitrile sigmaaldrich.com | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Methyl group is replaced by a trifluoromethyl group. |

| 4-Amino-2-fluoro-3-methylbenzonitrile bldpharm.com | 757247-93-1 | C₈H₇FN₂ | 150.15 | Positions of the fluoro and methyl groups are swapped. |

Q & A

Q. What are the common synthetic routes for 4-Amino-3-fluoro-2-methylbenzonitrile, and how do reaction conditions affect yield?

The compound can be synthesized via reduction of nitro precursors or substitution reactions. For example, nitro groups in fluorinated benzonitriles are reduced using tin(II) chloride dihydrate in ethyl acetate at room temperature, followed by neutralization with potassium carbonate . Substitution reactions involving fluorine replacement with amino groups require careful selection of nucleophiles and catalysts. Yield optimization depends on solvent polarity (e.g., ethyl acetate for mild conditions), temperature control, and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- NMR : ¹H NMR reveals substituent effects (e.g., fluorine-induced deshielding of adjacent protons), while ¹³C NMR confirms nitrile and aromatic carbons .

- UV-Vis : Assesses electronic transitions influenced by the amino and fluorine groups .

Q. What purification methods are optimal for isolating this compound post-synthesis?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate) or column chromatography with silica gel and gradients of ethyl acetate/hexane are effective. Neutralization steps with potassium carbonate help remove acidic byproducts .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with water and apply emollients. For eye exposure, flush with water for 15 minutes . Avoid inhalation and ensure proper waste disposal .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution?

The methyl group at the 2-position introduces steric hindrance, slowing reactions at the 3-fluoro position. The electron-withdrawing fluorine enhances electrophilicity at the 4-amino site, favoring nucleophilic attacks. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. How can computational methods predict the compound’s reactivity in drug design?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to biological targets. Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses map electron density, identifying nucleophilic (amino group) and electrophilic (fluorine-adjacent carbon) regions .

Q. What strategies resolve contradictions between experimental and computational data on molecular geometry?

Iterative refinement is critical. For example, X-ray crystallography (as in ) provides experimental benchmarks for adjusting computational parameters (e.g., basis sets in DFT calculations) to align with observed bond lengths/angles .

Q. How does the compound’s electronic structure affect interactions in biological systems?

The amino group’s lone pairs facilitate hydrogen bonding with enzyme active sites, while fluorine’s electronegativity enhances binding specificity. Comparative studies with analogs (e.g., 4-Amino-2,5-difluorobenzonitrile) show reduced activity due to steric clashes from additional fluorine .

Q. What degradation pathways occur under acidic or basic conditions?

Hydrolysis of the nitrile group in acidic conditions yields 4-amino-3-fluoro-2-methylbenzoic acid, while basic conditions may form amides. Monitoring via HPLC-MS confirms degradation products .

Q. How can enantiomeric purity be optimized in chiral derivatives?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective hydrogenation using Rh(I) complexes can achieve >90% enantiomeric excess. Purity is validated via chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.